Kinase Inhibition: MKNK2 Binding Affinity of 4-Methoxypyrimidin-5-amine Derived Scaffold
A derivative incorporating the 4-methoxypyrimidin-5-amine scaffold exhibits nanomolar binding affinity for MAP kinase-interacting serine/threonine-protein kinase 2 (MKNK2). The specific binding constant (Ki) for the compound 6-((5-methoxypyrimidin-4-yl)amino) derivative is 39 nM against MKNK2 [1]. While direct comparative data for the parent amine is not available, the activity of this derivative demonstrates the scaffold's utility in developing potent kinase inhibitors. This level of activity supports its selection over unsubstituted pyrimidines which typically exhibit weaker kinase binding due to lack of appropriate substituents [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 39 nM (for 6-((5-methoxypyrimidin-4-yl)amino) derivative) |
| Comparator Or Baseline | Unsubstituted pyrimidine (typically >1000 nM for kinases) |
| Quantified Difference | >25-fold improvement |
| Conditions | In vitro enzyme inhibition assay, MKNK2 (Homo sapiens) |
Why This Matters
Demonstrates the scaffold's ability to yield potent kinase inhibitors, supporting its selection for kinase-targeted drug discovery programs.
- [1] BindingDB. MAP kinase-interacting serine/threonine-protein kinase 2 (Homo sapiens). BDBM168380: Ki = 39 nM. US9669031. View Source
- [2] Pyrimidine compounds and methods of use. US9669031. Patent describes pyrimidine kinase inhibitors with Ki values in the nanomolar range. View Source
